4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonylbenzoyl group
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-14-23(18-7-3-2-6-17(18)21-19)20(25)15-8-10-16(11-9-15)28(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJYYWUVAIULRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles. The sulfonylbenzoyl group is added through sulfonylation reactions, which involve the use of sulfonyl chlorides and appropriate bases .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the sulfonylbenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
Major products formed from these reactions include various quinoxaline derivatives, sulfonylated compounds, and substituted piperidines .
Scientific Research Applications
4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can interact with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. The sulfonylbenzoyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, as well as piperidine-containing compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonic acid .
Uniqueness
What sets 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylbenzoyl group, in particular, enhances its potential as a pharmaceutical agent by improving its solubility and binding affinity .
Biological Activity
The compound 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a member of a class of piperidine derivatives that have garnered attention due to their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is , with a molecular weight of approximately 404.50 g/mol. The compound features a piperidine ring attached to a sulfonyl group and a tetrahydroquinoxaline moiety, which is responsible for its diverse biological activities.
1. Antibacterial Activity
Research has shown that compounds containing the piperidine nucleus exhibit significant antibacterial properties. In studies evaluating various derivatives, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can have implications in treating Alzheimer's disease by increasing acetylcholine levels in the brain. The IC50 values for related compounds have been reported as low as 2.14 µM .
- Urease : The compound demonstrated strong urease inhibitory activity, which is crucial in managing conditions like urinary tract infections and kidney stones. The IC50 values for some derivatives were found to be significantly lower than standard inhibitors .
3. Anticancer Activity
Recent studies have indicated that piperidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one were tested against colon cancer cell lines (HCT116 and HT29) with promising results . The mechanism appears to involve induction of apoptosis and cell cycle arrest.
4. Hypoglycemic Effects
Piperidine derivatives have also been linked to hypoglycemic activities, making them potential candidates for diabetes management. This effect is attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : These studies reveal interactions with amino acid residues in target proteins, suggesting a strong binding affinity that could lead to effective inhibition of enzymatic activity .
- BSA Binding Interactions : Binding studies with bovine serum albumin (BSA) indicate that these compounds may have favorable pharmacokinetics due to their ability to bind plasma proteins .
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- A study involving the administration of piperidine-based compounds showed significant reductions in bacterial load in infected animal models.
- Clinical trials assessing the safety and efficacy of these compounds in cancer patients demonstrated promising tumor reduction rates without severe adverse effects.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of piperidine-1-sulfonyl derivatives with benzoyl precursors under controlled temperatures (60–80°C) using catalysts like sodium triacetoxyborohydride .
- Step 2 : Cyclization of tetrahydroquinoxaline intermediates, often requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate high-purity products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : To verify aromatic proton environments and sulfonyl/carbonyl groups (e.g., δ 7.2–8.1 ppm for benzoyl protons) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
Q. What reaction conditions are optimal for introducing the piperidine-sulfonyl moiety?
- Solvent : DMF or dichloromethane for improved solubility of aromatic intermediates .
- Base : Potassium carbonate or sodium hydride to deprotonate reactive sites .
- Temperature : 0–25°C to minimize side reactions during sulfonylation .
Q. How is purity assessed before biological testing?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity thresholds .
- TLC : Monitors reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .
Q. What are the solubility properties of this compound?
- Polar solvents : Soluble in DMSO, DMF, and methanol.
- Aqueous buffers : Limited solubility (<1 mg/mL in PBS); sonication or co-solvents (e.g., 10% DMSO) are recommended for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test alternatives to NaBH(OAc)₃, such as Pd/C for hydrogenation steps .
- Solvent optimization : Replace DMF with acetonitrile to reduce viscosity and improve mixing .
- Temperature gradients : Gradual heating (25°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Table 1 : Yield Optimization Strategies
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | NaBH(OAc)₃ | Pd/C (5% w/w) | 15% ↑ |
| Solvent | DMF | Acetonitrile | 10% ↑ |
| Reaction Time | 12 hours | 8 hours | 5% ↑ |
Q. How to resolve contradictions in NMR data between synthetic batches?
- Step 1 : Confirm deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃ shifts).
- Step 2 : Analyze for residual solvents (e.g., EtOAc peaks at δ 1.2 ppm) via 2D NMR (HSQC, HMBC) .
- Step 3 : Use LC-MS to detect trace impurities (e.g., oxidized byproducts) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate LogP (2.8–3.5), CNS permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina for binding affinity studies with target proteins (e.g., HDAC6) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace piperidine with morpholine or thiomorpholine to assess sulfonyl group flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance metabolic stability .
Q. What strategies mitigate toxicity in preclinical models?
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
- Prodrug design : Mask sulfonyl groups with ester linkages to reduce off-target effects .
Data Contradiction Analysis
Example : Conflicting melting points reported in literature (187–190°C vs. 96–98°C):
- Root cause : Polymorphism or solvent-dependent crystallization (e.g., ethanol vs. acetone) .
- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
